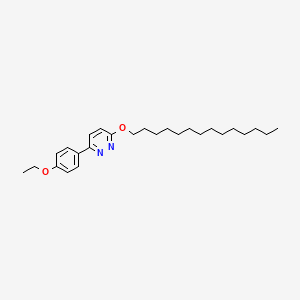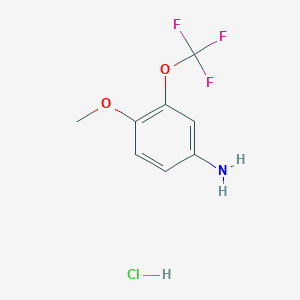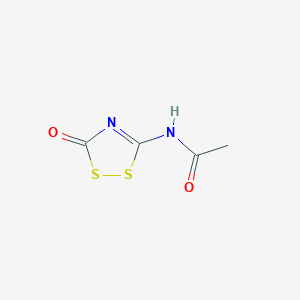
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one is a synthetic organic compound characterized by the presence of bromine, dithiolane, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route includes:
Formation of the dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Nitrophenyl addition: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-phenylbutan-2-one: Similar structure but lacks the nitrophenyl group.
1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)butan-2-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1,3,4-Tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one may confer unique properties such as increased reactivity or specific biological activity compared to its analogs.
Propriétés
Numéro CAS |
881688-93-3 |
|---|---|
Formule moléculaire |
C13H10Br3NO3S2 |
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
1,3,4-tribromo-1-(1,3-dithiolan-2-ylidene)-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C13H10Br3NO3S2/c14-9(7-1-3-8(4-2-7)17(19)20)10(15)12(18)11(16)13-21-5-6-22-13/h1-4,9-10H,5-6H2 |
Clé InChI |
OOJMRBHFZUBDPU-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)Br)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
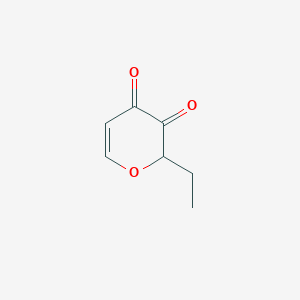
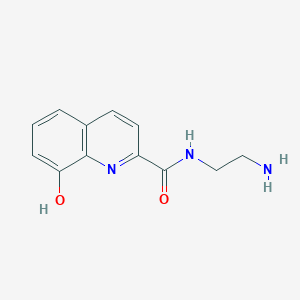
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
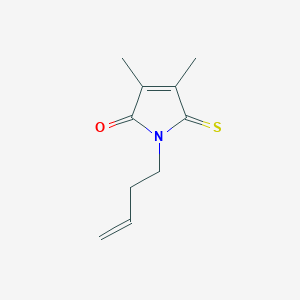
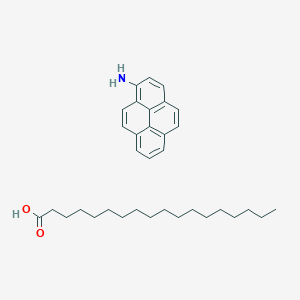
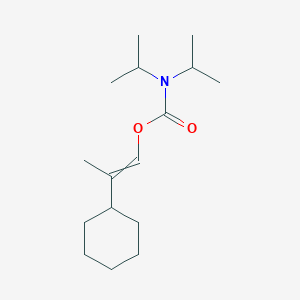
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
